3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the sulfanyl group: The 4-fluorobenzylsulfanyl group can be introduced via nucleophilic substitution reactions using suitable thiol reagents.
Substitution reactions: The 4-methoxyphenyl and phenyl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound may be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell division.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-5-[(3-fluorobenzyl)thio]-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Uniqueness
3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzylsulfanyl group, in particular, may enhance its stability and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C22H18FN3OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H18FN3OS/c1-27-20-13-9-17(10-14-20)21-24-25-22(26(21)19-5-3-2-4-6-19)28-15-16-7-11-18(23)12-8-16/h2-14H,15H2,1H3 |
InChI Key |
VKDBPXDELMFJJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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